molecular formula C6H7N3O4S B2824441 1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid CAS No. 2169216-81-1

1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid

Cat. No. B2824441
M. Wt: 217.2
InChI Key: SAJRZJDZXPWXGC-UHFFFAOYSA-N
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Description

“1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid” is a chemical compound with the CAS Number: 2169216-81-1 . It has a molecular weight of 217.21 . The IUPAC name for this compound is 3,4-dihydro-2H-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid 1,1-dioxide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7N3O4S/c10-6(11)4-3-5-9(8-4)2-1-7-14(5,12)13/h3,7H,1-2H2,(H,10,11) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Antimycobacterial Activity

Compounds related to 1,1-dioxo-2H,3H,4H-1λ⁶-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid have shown promising antimycobacterial activity. For instance, pyridines and pyrazines substituted with isosteres like 1,2,4-oxadiazole-5-ones and 1,3,4-oxathiazoline-2-ones, which are structurally related, have been tested against Mycobacterium tuberculosis. These compounds exhibited activities ranging from 0.5 to 16 times the potency of pyrazinamide, indicating their potential in treating tuberculosis (Gezginci, Martin, & Franzblau, 1998).

Photosynthetic Electron Transport Inhibition

Pyrazole derivatives, including those structurally similar to 1,1-dioxo-2H,3H,4H-1λ⁶-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid, have been studied as potential inhibitors of photosynthetic electron transport. These compounds show potential as herbicides, with some demonstrating inhibitory properties comparable to commercial herbicides like diuron and hexazinone (Vicentini et al., 2005).

Antimicrobial and Antifungal Properties

Various studies have indicated that pyrazole derivatives and related compounds exhibit significant antimicrobial and antifungal activities. These compounds, structurally related to 1,1-dioxo-2H,3H,4H-1λ⁶-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid, show promise as potential candidates for new antimicrobial drugs (Dabholkar & Parab, 2011).

Antiproliferative Agents

Research has shown that coumarin derivatives containing pyrazolo[1,5-a]pyrimidine, structures akin to 1,1-dioxo-2H,3H,4H-1λ⁶-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid, have promising antitumor activity against liver carcinoma. Such findings suggest their potential application in cancer treatment (Gomha, Zaki, & Abdelhamid, 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1,1-dioxo-3,4-dihydro-2H-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4S/c10-6(11)4-3-5-9(8-4)2-1-7-14(5,12)13/h3,7H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJRZJDZXPWXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)O)S(=O)(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-2H-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid 1,1-dioxide

CAS RN

2169216-81-1
Record name 1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid
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